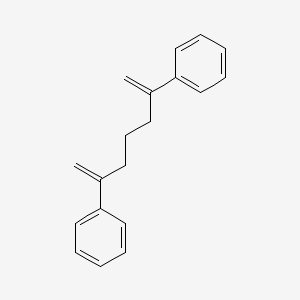

2,6-Diphenyl-1,6-heptadiene

説明

Contextual Significance of the Chemical Compound in Diene Chemistry

2,6-Diphenyl-1,6-heptadiene serves as a key substrate in the study of diene chemistry, primarily due to its propensity to undergo intramolecular cyclization during polymerization. Unlike conjugated dienes, the non-conjugated nature of the double bonds in 1,6-dienes like this compound allows for a unique polymerization pathway known as cyclopolymerization. This process involves an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of polymers containing cyclic repeating units.

The study of the cyclopolymerization of this compound has provided valuable insights into the kinetics and mechanisms of this class of reactions. Research has shown that the rate of polymerization of this compound is significantly enhanced compared to its monovinyl counterpart, 2-phenyl-1-heptene. chemeo.comchemeo.com This rate enhancement is a hallmark of cyclopolymerization and is attributed to the high effective concentration of the second double bond in the vicinity of the propagating radical center, which facilitates the intramolecular cyclization step. chemeo.comchemeo.com The resulting polymers contain five- or six-membered rings within the polymer backbone, a feature that significantly influences the physical properties of the final material. researchgate.net

Furthermore, the pyrolysis of this compound has been investigated, revealing a distinct cleavage pattern that yields α-methylstyrene and 2-phenyl-1,3-butadiene. mdpi.com This reaction provides further understanding of the thermal stability and degradation pathways of such diene systems. The study of this and other substituted 1,6-dienes continues to contribute to the fundamental understanding of radical and ionic polymerization mechanisms, as well as the synthesis of novel polymer architectures. researchgate.netacs.orgnih.gov

Historical Overview of Research Endeavors on the Chemical Compound and Related Heptadiene Systems

The investigation of this compound and related heptadiene systems is rooted in the broader history of polymer science, with pivotal contributions from notable figures like Carl "Speed" Marvel. wikipedia.org Marvel's extensive work on diene polymerization, particularly during the mid-20th century, laid the groundwork for understanding the behavior of these monomers. wikipedia.orgcdnsciencepub.com

A significant early report on this compound came from C. S. Marvel and E. J. Gall in 1959, who described its synthesis and pyrolytic cleavage. acs.org Their work was initially aimed at studying the formation of cyclic units during polymerization. mdpi.com Shortly after, in 1960, N. D. Field reported on the intermolecular-intramolecular polymerization of this compound, further solidifying its importance in the emerging field of cyclopolymerization. nih.govcapes.gov.br

The concept of cyclopolymerization itself was significantly advanced by the work of George B. Butler. His research, along with others, established the general principles of this polymerization mechanism, where non-conjugated dienes form cyclic structures within the polymer chain. The study of various 1,6-dienes, including substituted heptadienes, became crucial for validating and refining the theories of cyclopolymerization. cardiff.ac.uktaylorfrancis.com

Throughout the latter half of the 20th century and into the 21st, research on 1,6-heptadiene (B165252) systems has continued to evolve. Investigations have expanded to include various catalytic systems for polymerization, including the use of transition metal complexes, and detailed computational studies to understand the stereoselectivity of cyclization reactions. researchgate.netresearchgate.net The ongoing research into these systems highlights their enduring importance as models for fundamental chemical processes and for the development of new materials.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ | PubChem nih.gov |

| Molecular Weight | 248.36 g/mol | PubChem nih.gov |

| CAS Number | 27905-65-3 | PubChem nih.gov |

| Enthalpy of Formation (gas) | 259.00 kJ/mol | Cheméo chemeo.com |

| Enthalpy of Fusion | 27.87 kJ/mol | Cheméo chemeo.com |

| Standard Gibbs Free Energy of Formation | 492.50 kJ/mol | Cheméo chemeo.com |

Research Findings on this compound

| Research Area | Key Findings | References |

| Synthesis | Can be synthesized via the pyrolysis of 2,6-diphenyl-1,7-diacetoxyheptane or through a Wittig reaction involving 1,3-dibenzoylpropane. | mdpi.com |

| Pyrolytic Cleavage | Pyrolysis at high temperatures (e.g., 550°C) yields α-methylstyrene and 2-phenyl-1,3-butadiene. | mdpi.com |

| Cyclopolymerization | Undergoes intermolecular-intramolecular polymerization to form polymers with cyclic repeating units. The rate of polymerization is significantly higher than its monovinyl analog. | chemeo.comchemeo.comnih.gov |

Structure

2D Structure

3D Structure

特性

CAS番号 |

27905-65-3 |

|---|---|

分子式 |

C19H20 |

分子量 |

248.4 g/mol |

IUPAC名 |

6-phenylhepta-1,6-dien-2-ylbenzene |

InChI |

InChI=1S/C19H20/c1-16(18-12-5-3-6-13-18)10-9-11-17(2)19-14-7-4-8-15-19/h3-8,12-15H,1-2,9-11H2 |

InChIキー |

IADWADXXRTZWQV-UHFFFAOYSA-N |

SMILES |

C=C(CCCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |

正規SMILES |

C=C(CCCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |

他のCAS番号 |

27905-65-3 |

製品の起源 |

United States |

Synthetic Pathways and Methodological Advancements for 2,6 Diphenyl 1,6 Heptadiene

Direct Synthesis Approaches for the Chemical Compound

The direct synthesis of 2,6-diphenyl-1,6-heptadiene has been approached through established chemical transformations, with varying degrees of success and complexity. These methods aim to construct the unique diene framework of the molecule.

Wittig Reaction Applications in the Synthesis of the Chemical Compound

A notable direct synthesis of this compound is achieved via the Wittig reaction. acs.org This powerful olefination method provides a reliable route to the diene from a corresponding dicarbonyl compound. Specifically, the synthesis starts from 1,3-dibenzoylpropane, which is treated with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base like phenyllithium. acs.org

The reaction involves the nucleophilic attack of the ylide on both ketone carbonyl groups of the 1,3-dibenzoylpropane, leading to the formation of the desired terminal double bonds. This method is advantageous because it forms the C=C double bonds in a specific, controlled location. The reaction results in a 41% yield of this compound after purification. acs.org The structure of the synthesized diene can be confirmed through oxidative cleavage, which reverts the diene back to the starting diketone, 1,3-dibenzoylpropane. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3-Dibenzoylpropane | Methyltriphenylphosphonium Bromide, Phenyllithium | This compound | 41% | acs.org |

Pyrolytic Routes for the Chemical Compound from Precursors

Pyrolysis has been investigated as a potential route to this compound from a suitable precursor. acs.org The pyrolysis of 2,6-diphenyl-1,7-diacetoxyheptane at high temperatures (540-560°C) was expected to yield the target diene through the elimination of two molecules of acetic acid. acs.org

However, research indicates that while this compound is likely formed as an initial product during the pyrolysis, it is not stable under these conditions. acs.org The diene undergoes further cleavage, resulting in the formation of α-methylstyrene and a dimer of 2-phenyl-1,3-butadiene as the main isolated products. acs.org When pure this compound (prepared via the Wittig reaction) was subjected to the same pyrolytic conditions, it yielded the same cleavage products, confirming its role as an unstable intermediate in this process. acs.org

| Precursor | Reaction Condition | Expected Product | Actual Products | Reference |

| 2,6-Diphenyl-1,7-diacetoxyheptane | Pyrolysis at 540-560°C | This compound | α-Methylstyrene, Dimer of 2-phenyl-1,3-butadiene | acs.org |

Precursor Design and Intermediate Chemistry Relevant to the Chemical Compound

The synthesis of specifically designed precursors is crucial for producing this compound and its analogs. These precursors are tailored for specific reaction types, such as pyrolysis or lithiation studies.

Synthesis of Diacetoxyheptane Intermediates for this compound

The synthesis of 2,6-diphenyl-1,7-diacetoxyheptane (IV) serves as a key example of precursor design for pyrolytic studies. acs.org The multi-step synthesis is outlined below:

Step 1: Tetraethyl 1,5-diphenyl-1,1,5,5-pentanetetracarboxylate (I) is synthesized from diethyl benzoylmalonate and 1,3-dibromopropane. This reaction yields the tetraester (I) as an orange-colored liquid. acs.org

Step 2: The tetraester (I) is hydrolyzed and decarboxylated by heating with concentrated hydrochloric acid to produce 1,5-diphenylpentane-1,5-dicarboxylic acid (II). acs.org

Step 3: The resulting diacid (II) is reduced using lithium aluminum hydride (LiAlH₄) to form 2,6-diphenylheptane-1,7-diol (III). acs.org

Step 4: Finally, the diol (III) is acetylated with acetyl chloride to give the target precursor, 2,6-diphenyl-1,7-diacetoxyheptane (IV). acs.org

This synthetic sequence demonstrates a methodical approach to building a complex precursor for a specific chemical transformation.

| Intermediate Number | Chemical Name | Role in Synthesis | Reference |

| I | Tetraethyl 1,5-diphenyl-1,1,5,5-pentanetetracarboxylate | Initial tetraester product | acs.org |

| II | 1,5-Diphenylpentane-1,5-dicarboxylic acid | Hydrolyzed and decarboxylated intermediate | acs.org |

| III | 2,6-Diphenylheptane-1,7-diol | Reduced diol intermediate | acs.org |

| IV | 2,6-Diphenyl-1,7-diacetoxyheptane | Final diacetate precursor for pyrolysis | acs.org |

Preparation of Dibromoheptadiene Analogues for Lithiation Studies

For investigations into the reactivity of organolithium compounds, specifically intramolecular carbolithiation, 2,6-dibromo-1,6-heptadiene analogues serve as essential precursors. unirioja.es These dibromo compounds are converted into their corresponding 2,6-dilithio-1,6-heptadiene derivatives for further study. unirioja.es While not containing phenyl groups, these analogues are structurally relevant for understanding the fundamental reactivity of the 1,6-heptadiene (B165252) system.

Several methods are employed for their synthesis:

The parent 2,6-dibromo-1,6-heptadiene can be prepared through the double hydrobromination of 1,6-heptadiyne. unirioja.es

Substituted analogues are synthesized via a multi-step route. This often involves the double alkylation of compounds like tert-butyl acetate (B1210297) or diethyl malonate with 2,3-dibromopropene. The resulting ester is then reduced with lithium aluminum hydride (LiAlH₄) to yield a diol, which can be further modified if necessary. unirioja.es

These dibromo-dienes are then treated with an alkyl lithium reagent, such as t-butyllithium (tBuLi), to generate the highly reactive dilithio species in situ for cyclization studies. unirioja.es

Table of Mentioned Compounds

| Chemical Name | IUPAC Name | Molecular Formula |

| This compound | 6-phenylhepta-1,6-dien-2-ylbenzene | C₁₉H₂₀ |

| 1,3-Dibenzoylpropane | 1,5-diphenylpentane-1,5-dione | C₁₇H₁₆O₂ |

| Methyltriphenylphosphonium bromide | (Triphenyl-λ⁵-phosphanyl)methanide bromide | C₁₉H₁₈BrP |

| Phenyllithium | Phenyllithium | C₆H₅Li |

| Triphenylphosphine oxide | Triphenylphosphine oxide | C₁₈H₁₅OP |

| 2,6-Diphenyl-1,7-diacetoxyheptane | (5-phenylheptane-1,7-diyl)bis(oxy)bis(acetyl) | C₂₃H₂₈O₄ |

| α-Methylstyrene | prop-1-en-2-ylbenzene | C₉H₁₀ |

| 2-Phenyl-1,3-butadiene | 2-phenylbuta-1,3-diene | C₁₀H₁₀ |

| Tetraethyl 1,5-diphenyl-1,1,5,5-pentanetetracarboxylate | Tetraethyl 1,5-diphenylpentane-1,1,5,5-tetracarboxylate | C₂₉H₃₆O₈ |

| 1,3-Dibromopropane | 1,3-Dibromopropane | C₃H₆Br₂ |

| 1,5-Diphenylpentane-1,5-dicarboxylic acid | 1,5-Diphenylpentane-1,5-dicarboxylic acid | C₁₉H₂₀O₄ |

| 2,6-Diphenylheptane-1,7-diol | 2,6-Diphenylheptane-1,7-diol | C₁₉H₂₄O₂ |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate(1-) | AlH₄Li |

| Acetyl chloride | Acetyl chloride | C₂H₃ClO |

| 2,6-Dibromo-1,6-heptadiene | 2,6-Dibromohepta-1,6-diene | C₇H₁₀Br₂ |

| 1,6-Heptadiyne | Hepta-1,6-diyne | C₇H₈ |

| tert-Butyl acetate | tert-Butyl acetate | C₆H₁₂O₂ |

| Diethyl malonate | Diethyl propanedioate | C₇H₁₂O₄ |

| 2,3-Dibromopropene | 2,3-Dibromoprop-1-ene | C₃H₄Br₂ |

| t-Butyllithium | tert-Butyllithium (B1211817) | C₄H₉Li |

Investigation of Chemical Transformations and Reaction Mechanisms of 2,6 Diphenyl 1,6 Heptadiene

Thermal Decomposition and Cleavage Reactions of the Chemical Compound

The thermal decomposition of 2,6-diphenyl-1,6-heptadiene has been investigated, revealing a specific cleavage pattern under pyrolytic conditions. datapdf.comacs.org When subjected to high temperatures, the compound does not remain stable but instead breaks down to yield smaller, distinct molecules. datapdf.comacs.org This reaction demonstrates the susceptibility of the heptadiene framework to thermal stress and provides insight into its degradation pathways.

The pyrolysis of this compound at temperatures between 540-550°C results in the formation of two primary cleavage products: α-methylstyrene and the dimer of 2-phenyl-1,3-butadiene. datapdf.comacs.org In a specific experiment, the pyrolysis of 0.04 moles of this compound yielded a liquid residue that, upon distillation, was separated into fractions containing these products. datapdf.com The identity of α-methylstyrene was confirmed by comparing its properties to an authentic sample. datapdf.com

Table 1: Products of the Pyrolysis of this compound datapdf.com

| Product Name | Chemical Formula | Observations |

| α-Methylstyrene | C₉H₁₀ | Isolated as a colorless liquid. |

| Dimer of 2-phenyl-1,3-butadiene | (C₁₀H₉)₂ | Isolated from the pyrolyzate. |

Pyrolysis of this compound

Organometallic Reactions Involving the Heptadiene Framework

The this compound framework, when converted to a dilithiated species, undergoes efficient intramolecular carbolithiation. unirioja.es This type of reaction, which involves the addition of a carbon-lithium bond across a carbon-carbon double bond within the same molecule, has been demonstrated on simple 2,6-dilithio-1,6-heptadiene systems. unirioja.es These systems are typically generated in situ from corresponding di-halogenated precursors via a bromine-lithium exchange.

The process is initiated by the treatment of a 2,6-dihalo-1,6-heptadiene with an alkyllithium reagent, such as tert-butyllithium (B1211817) (tBuLi), to form the 2,6-dilithio-1,6-heptadiene species. unirioja.es This dianion then undergoes a cycloisomerization reaction. The proposed mechanism involves an initial intramolecular carbolithiation where one vinyllithium (B1195746) moiety adds to the other, forming a methylenecyclopentane (B75326) intermediate. unirioja.es This is followed by an allylic rearrangement to yield a more stable 1,2-bis(lithiomethyl)cyclopentene derivative. unirioja.es These resulting dianions can be trapped with various electrophiles to produce functionalized 1,2-disubstituted cyclopentenes.

Table 2: Intramolecular Carbolithiation of a Dilithiated Heptadiene System unirioja.es

| Starting Material Precursor | Reagent | Intermediate | Final Product (after trapping with electrophile) |

| 2,6-Dibromo-1,6-heptadiene | tBuLi, TMEDA | 1,2-Bis(lithiomethyl)cyclopentene | 1,2-Disubstituted cyclopentene (B43876) derivatives |

This cyclization is a conceptually novel process that expands the utility of carbolithiation reactions by using lithiated double bonds as participants. unirioja.es

Polymerization Chemistry of 2,6 Diphenyl 1,6 Heptadiene: Mechanism, Kinetics, and Polymer Architecture

Cyclopolymerization Phenomena of the Chemical Compound

Cyclopolymerization is a process where a monomer containing two or more unsaturated bonds polymerizes to form a chain of cyclic structures. For 1,6-dienes like 2,6-diphenyl-1,6-heptadiene, this process is particularly efficient, leading to the formation of six-membered rings.

Intermolecular-Intramolecular Chain Propagation Mechanisms

The polymerization of this compound proceeds via an alternating intermolecular-intramolecular chain propagation mechanism. acs.org This mechanism involves a two-step propagation sequence for each monomer unit added to the polymer chain.

Intermolecular Propagation: The propagating active center (radical, cation, or anion) attacks one of the vinyl groups of a monomer molecule. This is an intermolecular step, as it links a new monomer unit to the growing polymer chain.

Intramolecular Cyclization: The newly formed active center, now located at the end of the added monomer unit, rapidly attacks the second vinyl group within the same monomer unit. This is an intramolecular step that results in the formation of a cyclic structure, typically a six-membered ring, and regenerates the active center on the cyclic unit.

Further Propagation: This new cyclic active center then attacks another monomer molecule, continuing the alternating intermolecular-intramolecular sequence.

This mechanism is highly efficient for this compound, resulting in a polymer structure dominated by these cyclic units with very few residual double bonds. researchgate.net The driving force for the high degree of cyclization is the formation of a thermodynamically stable six-membered ring.

Formation and Characterization of Cyclic Recurring Units in Polymers Derived from this compound

The polymerization of this compound consistently yields soluble polymers, which is strong evidence against cross-linking and supports the proposed cyclopolymerization mechanism. researchgate.netaub.edu.lb The resulting polymer consists primarily of 3,5-disubstituted cyclohexyl rings linked together.

Characterization of the polymer structure has been primarily conducted using infrared (IR) spectroscopy. researchgate.net The IR spectra of the polymers obtained from free radical, cationic, and anionic polymerization are virtually identical, indicating the formation of the same fundamental structure regardless of the initiation method. researchgate.net A key finding from the spectral analysis is the significant reduction or complete absence of absorption bands characteristic of vinyl double bonds, which confirms that the vast majority of monomer units have undergone cyclization. researchgate.net The presence of absorption corresponding to a cyclohexane (B81311) ring structure further supports the formation of the cyclic recurring unit.

Table 1: Polymer Characteristics of Poly(this compound)

| Property | Finding | Source |

|---|---|---|

| Solubility | Soluble in various solvents | researchgate.netaub.edu.lb |

| Unsaturation | Few or no detectable double bonds in the infrared spectrum | researchgate.net |

| Structure | Primarily composed of cyclic recurring units | researchgate.netaub.edu.lb |

Diverse Polymerization Initiation Systems Utilized for this compound

A remarkable feature of this compound is its versatility in polymerization, responding to all major classes of initiators to undergo cyclopolymerization. researchgate.netaub.edu.lb

Free Radical Initiation in Polymerization of the Chemical Compound

Free radical polymerization of this compound can be initiated using conventional radical sources. The process follows the general mechanism of free radical polymerization, where the initiator generates a free radical that adds to the monomer. The resulting radical then propagates through the alternating intermolecular-intramolecular cyclization mechanism described previously. researchgate.netnasa.gov This method effectively produces the soluble, cyclized polymer. aub.edu.lb

Table 2: Examples of Free Radical Polymerization Conditions

| Initiator | Solvent | Resulting Polymer | Source |

|---|---|---|---|

| Benzoyl Peroxide | Benzene | Soluble, cyclized polymer | acs.org |

Cationic Initiation in Polymerization of the Chemical Compound

Cationic polymerization of this monomer is also highly effective. researchgate.net Initiators are typically Lewis acids that require a co-initiator (like trace amounts of water) to generate a carbocation. researchgate.net This carbocation then initiates the polymerization by adding to one of the double bonds of the monomer. The resulting new carbocation propagates via the cyclization mechanism. The phenyl groups on the monomer can stabilize the cationic propagating species, facilitating this type of polymerization. The polymer obtained is structurally consistent with that from free radical initiation. researchgate.netaub.edu.lb

Table 3: Examples of Cationic Polymerization Conditions

| Initiator System | Solvent | Resulting Polymer | Source |

|---|---|---|---|

| Boron trifluoride etherate (BF₃·O(C₂H₅)₂) | Toluene | Soluble, cyclized polymer | researchgate.netacs.org |

Anionic Initiation in Polymerization of the Chemical Compound

Anionic polymerization of this compound proceeds efficiently to yield the same cyclized polymer structure. researchgate.netaub.edu.lb This method typically employs organometallic initiators, such as alkyllithiums, or sodium naphthalene. The initiator anion adds to the monomer, creating a carbanionic active center. The phenyl groups help to stabilize the propagating carbanion, making the monomer susceptible to this type of initiation. researchgate.net The propagation then occurs through the established intermolecular-intramolecular pathway, leading to a soluble polymer with a high cyclic content. researchgate.netoneclass.com

Table 4: Examples of Anionic Polymerization Conditions

| Initiator | Solvent | Resulting Polymer | Source |

|---|---|---|---|

| Sodium naphthalene | Tetrahydrofuran (THF) | Soluble, cyclized polymer | researchgate.netacs.org |

Kinetic Aspects of this compound Polymerization

The kinetics of cyclopolymerization are governed by the competition between the rate of intermolecular propagation and the rate of intramolecular cyclization. The unique structure of this compound significantly influences these rates.

A key aspect of the polymerizability of this compound lies in the reactivity of its monovinyl analogue, α-methylstyrene (also known as 2-phenylpropene). Monomers with 1,1-disubstitution, such as α-methylstyrene, often exhibit low ceilings temperatures, meaning that their homopolymerization is thermodynamically unfavorable except at low temperatures. researchgate.net This low tendency for the monovinyl analogue to undergo intermolecular addition is a critical factor.

In cyclopolymerization, if the monofunctional counterpart of a divinyl monomer has a low homopolymerizability, the rate of intermolecular addition that leads to pendant, uncyclized vinyl groups is significantly reduced. researchgate.net This inherently favors the intramolecular cyclization step, leading to a high degree of cyclization in the final polymer. Therefore, the polymerization rate of this compound is not simply a sum of the rates of its two vinyl groups but is instead dominated by the cyclopolymerization mechanism. The reluctance of the α-methylstyrene-like vinyl groups to engage in simple intermolecular propagation enhances the probability of the intramolecular cyclization reaction, driving the formation of a soluble, cyclized polymer.

The general relationship governing the degree of cyclization is dependent on the ratio of the rate of intermolecular propagation (R_p) to the rate of intramolecular cyclization (R_c). A higher k_c relative to the rate constant for intermolecular addition of the second vinyl group results in a higher degree of cyclization. For radical cyclizations of related 5-hexenyl radicals, rate constants for cyclization are on the order of 10⁵ s⁻¹. researchgate.net While the mechanism is different, this indicates that such cyclizations are kinetically facile. For this compound, the steric hindrance imposed by the phenyl groups likely further encourages the intramolecular step over intermolecular reactions, suggesting a high and likely quantitative degree of cyclization.

Structure-Reactivity Relationships in the Cyclopolymerization of the Chemical Compound

The structure of this compound is intrinsically linked to its reactivity in cyclopolymerization. The presence and position of the two phenyl groups establish clear structure-reactivity relationships.

The substituents at the 2- and 6-positions (the phenyl groups) are analogous to the methyl groups in α-methylstyrene. This 1,1-disubstitution at the vinyl group has several effects:

Steric Hindrance: The bulky phenyl groups sterically hinder the approach of a monomer for intermolecular addition. This disfavors simple propagation through one vinyl group while leaving the other pendant, thereby increasing the relative probability of the intramolecular cyclization step. researchgate.net

Electronic Effects: The phenyl groups are electron-withdrawing via resonance, which can influence the reactivity of the double bond towards the electrophilic Ziegler-Natta catalyst center.

Thermodynamic Stability of the Cyclized State: The formation of a five- or six-membered ring is a thermodynamically favorable process. The structure of the monomer, which pre-organizes the two vinyl groups in proximity, facilitates this intramolecular ring-closing reaction.

Reduced Rate of Crosslinking: Because the monovinyl analogue (α-methylstyrene) does not readily homopolymerize, the pendant vinyl groups that might form by incomplete cyclization are themselves not highly reactive towards intermolecular propagation. This drastically reduces the likelihood of crosslinking and leads to the formation of a soluble, linear polymer composed of cyclic repeating units. researchgate.net

Advanced Spectroscopic and Structural Characterization for Research Insights on 2,6 Diphenyl 1,6 Heptadiene

Application of Infrared (IR) Spectroscopy in the Study of the Chemical Compound

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. This technique is particularly effective for tracking changes in chemical structure during reactions, such as polymerization or functional group transformation.

A key application of IR spectroscopy in the study of 2,6-diphenyl-1,6-heptadiene is in the analysis of its polymerization products. The monomer possesses terminal alkene groups (C=CH₂) which are consumed during polymerization. IR spectroscopy can confirm the success of a polymerization reaction by monitoring the disappearance of vibrational bands associated with these vinyl groups. For instance, the characteristic C=C stretching and =C-H bending frequencies of the terminal double bonds in the monomer are absent in the spectrum of the resulting polymer. This absence serves as direct evidence that the polymerization has proceeded and that the resulting material is devoid of significant residual unsaturation. scispace.com Research on the polymerization of this compound has utilized IR spectroscopy to confirm that the resulting polymer has a 1:1 composition and lacks the unsaturation present in the monomer. scispace.com

Table 1: Illustrative IR Spectroscopic Data for Polymerization of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | This compound (Monomer) | Poly(this compound) |

| C=C Stretch (Vinyl) | 1640-1650 | Present | Absent |

| =C-H Bend (Vinyl) | 910-990 | Present | Absent |

| C-H Stretch (Aromatic) | 3000-3100 | Present | Present |

| C=C Stretch (Aromatic) | 1450-1600 | Present | Present |

IR spectroscopy is also instrumental in characterizing the products and intermediates formed from reactions involving this compound and its derivatives. For example, in studies on the intramolecular carbolithiation of related 2,6-dibromo-1,6-heptadienes, IR spectroscopy is used to identify the functional groups in the synthesized starting materials and final cyclized products. unirioja.es The spectra help confirm the presence of specific bonds and functional groups introduced or altered during the synthetic sequence. unirioja.es In research on photocatalytic cyclizations of related enones, IR spectroscopy provides crucial data for product characterization, with specific peaks confirming the presence of carbonyl groups (e.g., ~1666-1720 cm⁻¹) and other functionalities within the newly formed cyclic structures. rsc.org

Utility of Ultraviolet-Visible (UV-Vis) Spectroscopy in Relevant Research Contexts

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and chromophores. While specific UV-Vis data for this compound itself is not extensively detailed in the provided results, the technique is highly relevant for studying its derivatives, particularly those with extended π-systems, such as curcuminoid analogues. researchgate.net Curcuminoids, which share the 1,7-diaryl-1,6-heptadiene structural framework, are studied using UV-Vis spectroscopy to characterize their electronic absorption properties. researchgate.netresearchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment. researchgate.net For these types of compounds, UV-Vis spectroscopy is used to investigate their photostability and the electronic effects of various substituents on the phenyl rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Derivatives and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for precise structural assignments of derivatives and polymers of this compound. cuni.cz

In the synthesis of functionalized cyclopentene (B43876) derivatives from related 1,6-heptadienes, ¹H and ¹³C NMR are used to determine the structure and stereochemistry of the products. unirioja.esacs.org Chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), reported in Hertz (Hz), allow for the assignment of each proton and carbon in the molecule. For example, the analysis of unpurified reaction mixtures by ¹H NMR can determine the ratio of diastereomers formed. unirioja.esrsc.org In studies involving the polymerization of related monomers, NMR is used to confirm the structure of the resulting polymer. researchgate.net The broad peaks observed in the NMR spectra of polymers, compared to the sharp signals of the monomer, are characteristic of the polymeric nature of the material. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a Functionalized Cyclopentene Derivative Data derived from analogous structures reported in the literature. rsc.org

| Nucleus | Atom Type / Position | Representative Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | Aliphatic CH | 2.5 - 4.1 |

| ¹H | Aliphatic CH₂ | 2.1 - 2.6 |

| ¹³C | Carbonyl Carbon (C=O) | ~189 |

| ¹³C | Aromatic Carbons | 128 - 144 |

| ¹³C | Aliphatic Carbons | 30 - 55 |

Theoretical and Computational Chemistry Approaches Applied to 2,6 Diphenyl 1,6 Heptadiene Systems

Molecular Orbital Calculations on Diene Systems

Molecular orbital (MO) theory is a cornerstone of computational chemistry, offering a framework to understand the electronic properties and reactivity of molecules. For diene systems such as 2,6-diphenyl-1,6-heptadiene, MO calculations can elucidate the nature of the π-electron systems, predict the energetics of various conformations, and map out the potential energy surfaces of chemical reactions.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are crucial for studying transient species and reaction pathways. While direct ab initio studies on this compound are not extensively documented in publicly available literature, research on closely related heptadiene derivatives provides significant insights into the potential intermediates and pathways applicable to this system.

A notable example involves the study of 2,6-dilithio-1,6-heptadienes, which are analogous to the title compound. Ab initio molecular-orbital calculations have been performed to understand the intramolecular carbolithiation of these compounds. unirioja.es These studies revealed that the regio- and stereochemistry of the cyclization to form five-membered carbocycles is governed by the energetically favorable coordination of the lithium atom with the remote π-bond of the diene. unirioja.es This type of calculation helps to rationalize observed experimental outcomes by modeling the transition state structures.

Furthermore, computational studies on other related structures, such as 1,2,6-heptatriene, have utilized ab initio and Density Functional Theory (DFT) to investigate the Cope rearrangement. acs.org These calculations have been instrumental in identifying whether the reaction proceeds through a concerted mechanism or involves a diradical intermediate, a key question in many pericyclic reactions. acs.org Similarly, theoretical investigations into the rearrangement of bicyclo[4.1.0]heptadiene have explored the competition between walk rearrangements and ring-opening reactions, providing detailed energy profiles for each pathway. iitr.ac.in Such studies on analogous systems demonstrate the power of ab initio methods to map complex reaction coordinates and characterize fleeting intermediates in diene chemistry.

Computational chemistry is frequently used to elucidate the step-by-step mechanisms of complex organic reactions. For systems related to this compound, computational approaches have been essential for validating or refuting proposed mechanistic pathways.

In the case of the intramolecular carbolithiation of 2,6-dilithio-1,6-heptadienes, computational studies have been conducted on the parent system to compare its cyclization with that of 2-lithio-1,6-heptadiene. unirioja.es These calculations provide a detailed picture of the transition state, supporting a mechanism where the lithiated vinylic carbon attacks the terminal double bond in a 5-exo fashion. unirioja.esacs.org

Research into curcuminoids, which share the 1,7-diphenyl-1,6-heptadiene structural backbone, also highlights the role of computational mechanistic studies. A combined synthetic and computational investigation into the synthesis of curcuminoids under solvent-free conditions proposed a mechanism involving the in-situ generation of imine intermediates assisted by a boron compound. semanticscholar.org Computational modeling supported this proposed pathway, providing calculated structures and energies for the intermediates and transition states that were consistent with experimental observations. semanticscholar.org

The table below summarizes computational methods applied to elucidate mechanisms in systems analogous to this compound.

| System Studied | Computational Method(s) | Mechanistic Insight Gained | Reference |

|---|---|---|---|

| 2,6-Dilithio-1,6-heptadiene | Ab Initio Molecular Orbital Calculations | Elucidation of the transition state for intramolecular carbolithiation; rationalization of regio- and stereoselectivity. | unirioja.es |

| Bicyclo[2.2.1]heptadiene | Density Functional Theory (B3LYP) | Proposed three distinct pathways for thermal decomposition, including a retro-Diels-Alder reaction and stepwise channels involving a bicyclo[4.1.0]heptadiene intermediate. | researchgate.net |

| Curcuminoid Synthesis (Heptadiene-dione core) | Computational Studies (unspecified level) | Supported a mechanism involving the boron-assisted in-situ generation of imine intermediates. | semanticscholar.org |

| 1,5-Hexadiene (Cope Rearrangement Model) | RHF, MP2, B3LYP | Investigated the reaction pathways through boat and chair transition state configurations. | iitr.ac.in |

Prediction of Reactivity and Selectivity in Organic Transformations of Heptadiene Structures

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of product formation. For heptadiene structures, theoretical calculations can quantify energy barriers, assess the stability of potential products, and analyze orbital interactions to forecast reaction outcomes.

Density Functional Theory (DFT) has been effectively used to predict reactivity in complex molecules containing the heptadiene framework. For instance, in a study on curcumin, DFT calculations were employed to determine the relative lability of different hydrogen atoms in the molecule. nih.gov The study compared the bond dissociation energies for hydrogens on the phenolic hydroxyl groups versus those on the central methylene (B1212753) group of the β-diketone moiety. The calculations showed that the phenolic O-H hydrogen is more labile and thus the primary site for hydrogen abstraction by free radicals, explaining the compound's antioxidant activity. nih.gov This predictive capability is directly relevant to understanding the potential reactivity of the benzylic hydrogens in this compound.

The comparative study of the intramolecular carbolithiation of 2,6-dilithio-1,6-heptadiene versus 2-lithio-1,6-heptadiene also serves as an example of predicting reactivity. unirioja.es Experimental results, supported by theoretical considerations, showed that the cyclization of the dilithiated species is significantly faster than its monolithiated counterpart under identical conditions. This enhanced reactivity can be rationalized computationally by examining the stability of the intermediates and the energy barriers of the cyclization steps.

The following table presents data from computational studies that predict reactivity in systems related to this compound.

| Compound/System | Property Calculated | Finding | Predicted Implication | Reference |

|---|---|---|---|---|

| Curcumin | Bond Dissociation Energy (DFT) | The phenolic O-H bond is more labile for H-abstraction than the methylene C-H bond. | Predicts that free-radical reactions will preferentially occur at the phenolic hydroxyl group. | nih.gov |

| 2,6-Dilithio-1,6-heptadiene vs. 2-Lithio-1,6-heptadiene | Relative Reaction Rates | The dilithiated diene cyclizes much more readily than the monolithiated version. | Predicts higher reactivity for the intramolecular carbolithiation of the vinyllithium (B1195746) moiety onto another lithiated double bond. | unirioja.es |

| 2,6-Dimethyl-2,5-heptadien-4-one | Frontier Molecular Orbital Energies (HOMO-LUMO gap) | The chemical hardness was calculated as 0.0693 eV. | Provides a quantitative measure of the molecule's electronic stability and kinetic reactivity. | tandfonline.com |

Applications in Advanced Organic Synthesis and Materials Science Utilizing 2,6 Diphenyl 1,6 Heptadiene

Role as a Monomer for Tailored Polymer Architectures and Cyclic Chain Structures

2,6-Diphenyl-1,6-heptadiene serves as a key monomer in a process known as cyclopolymerization, an intermolecular-intramolecular propagation mechanism. acs.org This process leads to the formation of soluble polymers containing cyclic repeating units within the polymer backbone, a departure from simple linear chains with residual double bonds.

Research has demonstrated that this compound can be polymerized using a wide array of initiation methods. acs.orgaub.edu.lb This versatility is a significant finding, as it was the first reported instance of a diene monomer undergoing intermolecular-intramolecular polymerization with all major types of initiators. acs.orgaub.edu.lb The resulting polymers are consistently soluble and possess a structure with few, if any, detectable double bonds in their infrared spectra, which strongly supports the formation of cyclic structures. acs.org The formation of six-membered rings in the polymer chain is the favored outcome. aub.edu.lb

The polymerization process involves an initial intermolecular reaction where the initiator adds to one of the double bonds of the monomer, followed by a rapid intramolecular cyclization step. This "ring-closing" step is efficient and leads to the formation of a six-membered ring, which then propagates to form the final polymer. The resulting polymer, poly(this compound), is noted for its high melting point, around 280°C, and a stiff chain structure. acs.org

Table 1: Polymerization Methods for this compound

| Initiation Type | Description | Resulting Polymer Characteristics |

|---|---|---|

| Free Radical | Initiated by agents like benzoyl peroxide. | Soluble polymer with cyclic structures. acs.orgaub.edu.lb |

| Cationic | Utilizes catalysts such as stannic chloride. | Soluble polymer with cyclic structures. acs.orgaub.edu.lb |

| Anionic | Employs initiators like sodium naphthalene. | Soluble polymer with cyclic structures. acs.orgaub.edu.lb |

| Ziegler-Natta | Uses a catalyst system like triisobutylaluminum (B85569) and titanium tetrachloride. | Soluble polymer with cyclic structures. acs.orgaub.edu.lb |

Intermediate in the Synthesis of Complex Organic Frameworks through Polymerization or Other Reactions

Beyond its direct use as a monomer, the 1,6-heptadiene (B165252) framework, as exemplified by this compound, is a crucial intermediate for constructing more complex organic molecules and frameworks. The synthesis of the monomer itself is a multi-step process that highlights its role as a synthetic intermediate. One established method for its preparation is the Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds. acs.org

Furthermore, the reactivity of the 1,6-diene system can be harnessed to create intricate, functionalized cyclic systems. While research on the diphenyl derivative is specific to polymerization, analogous systems like 2,6-dibromo-1,6-heptadienes demonstrate the broader utility of this scaffold. unirioja.es In these related systems, the diene is converted into a 2,6-dilithio-1,6-heptadiene intermediate. unirioja.es This dianion then undergoes an efficient intramolecular carbolithiation, where one of the lithiated vinyl groups attacks the other double bond, forming a functionalized 1,2-bis(lithiomethyl)cyclopentene ring system. unirioja.es This cyclized dianion can then be treated with various electrophiles to install a wide range of functionalities, producing complex, difunctionalized cyclopentene (B43876) derivatives. unirioja.es This demonstrates how the 1,6-heptadiene core serves as a foundational framework for building sophisticated, non-polymeric cyclic molecules.

Table 2: Synthesis and Reactions of Heptadiene Scaffolds

| Reaction | Starting Material (Example) | Key Intermediate | Product Type | Significance |

|---|---|---|---|---|

| Wittig Reaction | 1,5-Dibenzoylpentane | Phosphonium ylide | This compound | Synthesis of the monomer. acs.org |

| Intramolecular Carbolithiation | 2,6-Dibromo-1,6-heptadiene | 2,6-Dilithio-1,6-heptadiene | 1,2-Difunctionalized cyclopentenes | Demonstrates the use of the heptadiene framework to build complex cyclic organic frameworks. unirioja.es |

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of this compound in electrophilic additions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。